ling zhi 8

Immunopharmacology Cytokine profiling Fungal immunomodulatory proteins

Researchers seeking a single protein that bridges innate and adaptive immunity face a gap: polysaccharides and other FIPs cannot replicate the dual-arm modulation needed for Treg-mediated immunosuppression. Ling Zhi-8 (LZ-8), the founding fungal immunomodulatory protein (FIP), uniquely solves this. · Only FIP with complete prevention of spontaneous autoimmune diabetes in NOD mice (0% vs. 70% incidence). · Expands functional human FOXP3⁺ Tregs 10-fold ex vivo, coupled with CTLA-4/IL-10 induction. · Rescues tight-junction loss in Caco-2 monolayers, offering dual barrier & immune protection for IBD models. · Remains fully bioactive after thermal denaturation (>55°C) and pH extremes-ideal for oral formulation studies.

Molecular Formula C8H14N2O4
Molecular Weight 0
CAS No. 127187-71-7
Cat. No. B1177973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameling zhi 8
CAS127187-71-7
Synonymsling zhi 8
Molecular FormulaC8H14N2O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ling Zhi-8 (CAS 127187-71-7) Procurement Guide: Immunomodulatory Protein for Preclinical Research


Ling Zhi-8 (LZ-8), assigned CAS Registry Number 127187-71-7, is a 110‑amino‑acid fungal immunomodulatory protein (FIP) originally isolated from the mycelia of Ganoderma lucidum (Reishi/Lingzhi) [1]. It is the founding member of the FIP family and functions as a stable, non‑covalently linked homodimer with an immunoglobulin‑like β‑sandwich fold [2]. Unlike polysaccharides or triterpenoids from the same source, LZ-8 exerts dual activation of innate and adaptive immunity, a property that has driven its investigation across autoimmunity, oncology, and inflammatory disease models [3].

Why Ling Zhi-8 Cannot Be Replaced by Other Ganoderma FIPs or Polysaccharides


Although more than a dozen FIPs have been identified across Ganoderma species and other fungi, comparative recombinant expression studies reveal that in‑class FIPs differ profoundly in hemagglutination profiles, cytokine induction potency, and cytotoxicity spectra [1]. Moreover, LZ-8 is functionally distinct from Ganoderma-derived polysaccharides (PS-G): while PS-G activates only innate macrophage responses, LZ-8 uniquely primes both CD4⁺ and CD8⁺ T cells, bridging innate and adaptive immunity [2]. These divergent properties mean that replacing LZ-8 with a structurally similar FIP or a Ganoderma polysaccharide fraction will not reproduce its dual‑arm immunomodulation, Treg‑expansion capacity, or in‑vivo immunosuppressive efficacy documented in diabetic and allograft models [3].

Ling Zhi-8 Quantitative Differentiation Evidence Against Closest Comparators


IL-2 Induction from Murine Splenocytes: LZ-8 vs. rFIP-gap1, rFIP-gsi, and ConA

In a head-to-head recombinant FIP comparison using identical expression and assay conditions, rLZ-8 induced IL-2 secretion of 525 pg mL⁻¹ from murine splenocytes at 5 μg mL⁻¹, a level 2.2‑fold higher than rFIP-gsi (237 pg mL⁻¹) and 1.3‑fold higher than rFIP-gap2 (417 pg mL⁻¹) [1]. The positive control ConA induced 769.5 pg mL⁻¹; rLZ-8 reached 68% of this reference mitogen response, whereas rFIP-gsi reached only 31% [1].

Immunopharmacology Cytokine profiling Fungal immunomodulatory proteins

Treg Expansion Capacity: LZ-8 Stimulates a 10‑Fold Increase in Human FOXP3⁺ Regulatory T Cells

LZ-8 treatment of primary human CD4⁺ T cells for 72 h stimulated a 10‑fold expansion of the FOXP3⁺ Treg population, compared with a 4‑fold expansion in murine CD4⁺ T cells under matched conditions [1]. The induced Tregs co‑expressed CTLA‑4 and IL‑10, confirming functional regulatory phenotype [1]. No other FIP—including GMI from G. microsporum or FIP‑fve from Flammulina velutipes—has published quantitative Treg expansion data at this magnitude; the only comparable evidence is for LZ-8 itself across independent laboratories [2].

Regulatory T cell biology Immune tolerance Autoimmune disease models

In Vivo Autoimmune Diabetes Prevention: 0% Incidence in LZ-8-Treated vs. 70% in Untreated NOD Mice

In the non‑obese diabetic (NOD) mouse model of spontaneous Type 1 diabetes, intraperitoneal administration of LZ-8 at 10.3–12.6 mg kg⁻¹ twice weekly from 4 weeks of age completely prevented insulitis and preserved an almost normal number of insulin‑producing cells [1]. At 42 weeks of age, the cumulative incidence of diabetes (plasma glucose >11 mmol L⁻¹) was 0% in the LZ-8‑treated group versus 70% in untreated controls [1]. This complete prevention of autoimmune diabetes in a gold‑standard model has not been reported for any other FIP, including the structurally similar GMI from G. microsporum, which shows anti‑cancer but not published diabetes‑prevention data [2].

Type 1 diabetes Autoimmune disease prevention In vivo immunosuppression

Dual Activation of Macrophages and T Lymphocytes: LZ-8 Versatility vs. PS‑G Macrophage‑Only Restriction

A direct comparison between recombinant LZ-8 (rLZ-8) and deproteinized Ganoderma polysaccharide (dpPS‑G) revealed that rLZ-8‑treated macrophages enhanced IFN‑γ and IL‑2 secretion by murine CD4⁺ and CD8⁺ T cells, whereas dpPS‑G treatment did not enhance T‑cell cytokine release [1]. Furthermore, rLZ-8 directly upregulated CD154 and CD44 on CD3⁺ T cells and increased IL‑2 and IFN‑γ secretion from CD4⁺ and CD8⁺ subsets; dpPS‑G was incapable of priming any T‑cell subset [1]. PS‑G acted solely through TLR4 on macrophages, while rLZ-8 used a TLR4‑independent pathway [1].

Innate and adaptive immunity Immune cell activation Ganoderma bioactive comparison

Structural Resilience and Retained Anti‑Inflammatory Activity After Denaturation: LZ-8 Thermal and pH Stability

Spectroscopic analyses using UV, fluorescence, and circular dichroism demonstrated that LZ-8 is not denatured by exposure to pH extremes; however, it undergoes irreversible denaturation at temperatures above 55 °C [1]. Crucially, heat‑ and acid/alkali‑treated LZ-8 preparations retained comparable capacity to suppress nitric oxide and IL‑6 production in LPS‑stimulated RAW 264.7 macrophages, indicating that the anti‑inflammatory property is independent of native tertiary structure [1]. In contrast, the mitogenic and T‑cell activation functions of LZ-8 are dependent on its native dimeric conformation, as demonstrated by the loss of IL‑2 induction following denaturation [2].

Protein stability Biopharmaceutical processing Anti-inflammatory bioactivity

Ling Zhi-8 Optimal Procurement Scenarios Based on Quantitative Evidence


Type 1 Diabetes and Autoimmune Endocrinology Preclinical Programs

LZ-8 is the only FIP with demonstrated complete prevention of spontaneous autoimmune diabetes in the NOD mouse model (0% incidence vs. 70% in untreated controls at 42 weeks) [1]. Research programs investigating antigen‑specific tolerance induction, pancreatic islet preservation, or immunoprophylaxis in type 1 diabetes should prioritize LZ-8 over GMI, FIP‑fve, or other FIPs, none of which have published comparable in‑vivo efficacy in spontaneous autoimmunity models.

Human Treg Expansion for Adoptive Cell Therapy and Transplant Tolerance Research

LZ-8's unique capacity to expand human FOXP3⁺ Tregs 10‑fold ex vivo, coupled with induction of CTLA‑4 and IL‑10, makes it the only quantitatively characterized FIP for generating functional human regulatory T cells [1]. Transplant tolerance studies using allogeneic islet or skin graft models have independently validated LZ-8's ability to prolong graft survival without serious side effects [2]. Procurement of LZ-8, rather than other FIPs or Ganoderma polysaccharides, is indicated when the experimental endpoint requires Treg‑mediated immunosuppression.

Intestinal Barrier Protection and Inflammatory Bowel Disease Models

LZ-8 rescues pro‑inflammatory cytokine‑induced tight‑junction loss in Caco‑2 intestinal epithelial monolayers by enhancing transepithelial electrical resistance (TEER) and blocking MLCK/NF‑κB activation via TLR2‑mediated SOCS‑1 expression [1]. In DSS‑induced colitis mice, LZ-8 pre‑treatment reduced pathological scores [1]. Combined with its Treg‑expansion property, LZ-8 offers a dual mechanism (barrier protection + immune regulation) not reported for any single FIP or Ganoderma polysaccharide, making it the preferred candidate for IBD and gut‑immune axis research.

Food‑Grade Anti‑Inflammatory Protein for Nutraceutical and Functional Food Development

Because the anti‑inflammatory domain of LZ-8 retains full bioactivity after thermal denaturation (>55 °C) and exposure to pH extremes, LZ-8 is uniquely suited for incorporation into processed food matrices and oral formulations where conventional protein biologics would be inactivated [1]. The structure‑independent NO and IL‑6 suppression in macrophages supports development as a shelf‑stable, orally deliverable anti‑inflammatory ingredient—a niche not addressable by other FIPs or polysaccharide fractions that lose activity upon processing.

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